molecular formula C9H9NO3 B13271306 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid

Cat. No.: B13271306
M. Wt: 179.17 g/mol
InChI Key: FXYPHFGXARWMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a but-2-yn-1-ylamino substituent at the C5 position of the furan ring. The compound combines the aromatic heterocyclic framework of furan with a terminal alkyne-functionalized amine group, which confers unique electronic and steric properties. Furan derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and enzyme-modulating effects .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(but-2-ynylamino)furan-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h4-5,10H,6H2,1H3,(H,11,12)

InChI Key

FXYPHFGXARWMLX-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=CC=C(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with but-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Alkynylamino Substituents

  • 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carboxylic acid (CAS: 1552120-35-0): Structure: Features a shorter prop-2-yn-1-yl group and a methylamino substituent. Synthesis: Likely synthesized via alkylation of the furan-2-carboxylic acid scaffold with prop-2-yn-1-yl halides .
  • 5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid (CAS: 186028-79-5): Structure: Contains a branched alkynyl group (4-methylpent-1-yn-3-yl), increasing hydrophobicity. Properties: Higher molecular weight (C11H13NO3) and logP value compared to the linear butynyl analogue, suggesting enhanced membrane permeability .
Compound Substituent Molecular Formula Molecular Weight Key Features
Target Compound But-2-yn-1-ylamino C9H9NO3 179.17 g/mol Linear alkyne, moderate hydrophobicity
5-[Methyl(prop-2-yn-1-yl)amino] Prop-2-yn-1-yl + methyl C9H9NO3 179.17 g/mol Shorter chain, increased polarity
5-[(4-Methylpent-1-yn-3-yl)amino] Branched alkynyl C11H13NO3 207.23 g/mol Enhanced hydrophobicity

Furan-2-carboxylic Acid Derivatives with Aryl/Alkyl Groups

  • 5-Phenylfuran-2-carboxylic Acid: Structure: A phenyl group at C3. Synthesis: Prepared via Suzuki-Miyaura cross-coupling of phenyl boronic acid with methyl 5-bromofuran-2-carboxylate . Properties: Greater aromaticity and rigidity compared to alkynylamino derivatives, favoring π-π stacking interactions.
  • Bioactivity: Fluorine enhances metabolic stability and bioavailability, making it a candidate for drug development .

Natural Furan Derivatives from Fungal Sources

  • 5-(1-Hydroxypentyl)-furan-2-carboxylic Acid (Compound 7 in ): Source: Isolated from the mangrove endophytic fungus Coriolopsis sp. J4. Bioactivity: Exhibits antimicrobial activity against Xanthomonas axonopodis . Comparison: The hydroxyl group in this derivative increases hydrophilicity, contrasting with the hydrophobic alkynylamino group in the target compound.
  • 5-(3-Methoxy-3-oxopropyl)-furan-2-carboxylic Acid :

    • Structure : Methoxycarbonylpropyl substituent.
    • Function : The ester group may serve as a prodrug moiety, enhancing cellular uptake .

Key Research Findings and Implications

  • Synthetic Accessibility: Alkynylamino derivatives are typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling, whereas natural derivatives often require fermentation or enzymatic modification .
  • Bioactivity Correlations: Hydrophobic substituents (e.g., branched alkynyl groups) improve penetration through lipid bilayers but may reduce aqueous solubility . Electron-withdrawing groups (e.g., fluorine in 4-fluorophenoxymethyl derivatives) enhance binding to target enzymes or receptors .

Biological Activity

5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid, a compound with a unique structure featuring a furan ring and an alkyne moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and epigenetic modulation properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NO3C_{11}H_{11}NO_3, with a molecular weight of approximately 205.21 g/mol. The compound's structure includes:

  • A furan ring , known for its reactivity and biological significance.
  • An alkyne chain , which enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan carboxylic acids have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-HMFAE. coli13 nmol/L
FAPseudomonas aeruginosa21 nmol/L

These findings suggest that the compound may inhibit bacterial swarming and swimming, potentially affecting biofilm formation and pathogenicity .

Anticancer Activity

Inhibition of histone acetyltransferases (HATs) is a mechanism through which this compound may exert anticancer effects. HATs are critical in regulating gene expression by modifying histones, which can lead to altered cellular behavior in cancer cells. Preliminary studies indicate that compounds with similar structures can inhibit HAT activity, suggesting a pathway for cancer treatment .

Epigenetic Modulation

The structural features of this compound allow it to interact with epigenetic targets. This interaction can influence gene expression profiles associated with various diseases, including cancer and inflammatory conditions. The compound's ability to modulate epigenetic markers positions it as a potential therapeutic agent in precision medicine .

Case Studies

  • Histone Acetyltransferase Inhibition : A study demonstrated that compounds similar to this compound significantly inhibited HAT activity in vitro, leading to reduced proliferation of cancer cell lines.
  • Antimicrobial Efficacy : In a controlled environment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.